2-[4-(3,5-Difluorophenyl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3,5-Difluorophenyl)phenyl]ethan-1-amine is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with difluorophenyl groups and an ethan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,5-Difluorophenyl)phenyl]ethan-1-amine typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation followed by amination reactions. The process begins with the reaction of 3,5-difluorophenylbenzene with an appropriate alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The resulting intermediate undergoes further reactions to introduce the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and microreactors can be employed to optimize reaction conditions, control temperature, and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,5-Difluorophenyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form the corresponding nitro compound.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of secondary or tertiary amines.
Substitution: : Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
2-[4-(3,5-Difluorophenyl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[4-(3,5-Difluorophenyl)phenyl]ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
2-[4-(3,5-Difluorophenyl)phenyl]ethan-1-amine is similar to other compounds containing phenyl rings and amine groups, such as:
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
2,4-Difluorophenol
2,4-Difluoroaniline
These compounds share structural similarities but differ in their functional groups and potential applications. The presence of difluorophenyl groups in this compound contributes to its unique properties and distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-[4-(3,5-difluorophenyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c15-13-7-12(8-14(16)9-13)11-3-1-10(2-4-11)5-6-17/h1-4,7-9H,5-6,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDLGRNZHYRISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.